molecular formula C17H25ClN2O2 B5621352 N-[2-(4-chlorophenyl)ethyl]-2-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]acetamide

N-[2-(4-chlorophenyl)ethyl]-2-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]acetamide

Cat. No.: B5621352
M. Wt: 324.8 g/mol
InChI Key: OLQXNBGNKYBJNC-DYVFJYSZSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a piperidine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenyl ethylamine through the reaction of 4-chlorobenzyl chloride with ethylamine under basic conditions.

    Piperidine Ring Formation: The next step involves the cyclization of the intermediate with a suitable diketone to form the piperidine ring. This step often requires acidic or basic catalysts and elevated temperatures.

    Hydroxylation and Methylation: The piperidine ring is then hydroxylated and methylated to introduce the hydroxy and methyl groups at the desired positions.

    Acetamide Formation: Finally, the acetamide group is introduced through the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the acetamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3), thiols (RSH), and amines (RNH2) are used in substitution reactions.

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-2-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and producing analgesic or neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-chlorophenyl)ethyl]-2-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]acetamide shares structural similarities with other piperidine derivatives, such as:
    • This compound
    • This compound

Uniqueness

  • The unique combination of the chlorophenyl group, piperidine ring, and acetamide moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-13-11-20(10-8-17(13,2)22)12-16(21)19-9-7-14-3-5-15(18)6-4-14/h3-6,13,22H,7-12H2,1-2H3,(H,19,21)/t13-,17+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQXNBGNKYBJNC-DYVFJYSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)O)CC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)O)CC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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